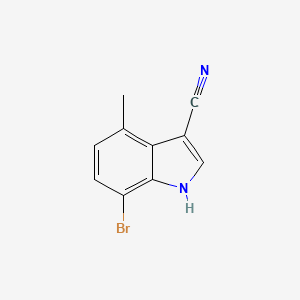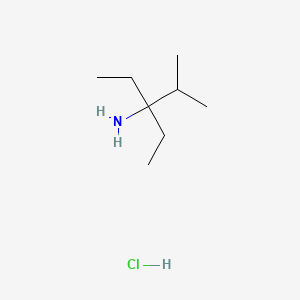![molecular formula C7H12ClNO2 B6604439 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2708281-10-9](/img/structure/B6604439.png)
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (4-ABCH) is an organic compound that has been widely used in scientific research. It is a cyclic amine that is highly soluble in water and is used in various laboratory experiments. 4-ABCH has been used in a variety of applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
Applications De Recherche Scientifique
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and peptidomimetics. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cellular processes. Furthermore, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been used to investigate the mechanism of action of various drugs and to study the structure-activity relationships of drug molecules.
Mécanisme D'action
The mechanism of action of 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is not fully understood. However, it is thought to act as an inhibitor of enzymes, as well as modulate cellular processes. It has been shown to interact with various proteins in the cell, such as ion channels, enzymes, and receptors. Furthermore, it has been shown to modulate the activity of various enzymes and to affect the activity of various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cholesterol esterase and lipoprotein lipase. Furthermore, it has been shown to modulate the activity of various cellular processes, such as cell growth and differentiation. In addition, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. Furthermore, it is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Orientations Futures
The potential future directions for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride are numerous. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Furthermore, it could be used in the synthesis of various organic compounds, such as peptides and peptidomimetics. In addition, it could be used in the development of new drugs and drug delivery systems. Finally, it could be used to study the structure-activity relationships of drug molecules.
Méthodes De Synthèse
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be synthesized by the reaction of 4-aminobicyclo[2.1.1]hexane (4-ABH) with 1-chloro-2-chloromethylpropane in the presence of an acid catalyst. The reaction proceeds in two steps: the formation of the intermediate 4-chlorobicyclo[2.1.1]hexane-1-carboxylic acid and the subsequent hydrolysis of the intermediate to form 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. The reaction is typically conducted at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7-2-1-6(3-7,4-7)5(9)10;/h1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVICKXHTSWQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)


![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)



